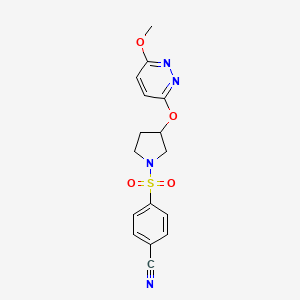
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contains a sulfonyl group and a benzonitrile group.Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H16N4O4S and its molecular weight is 360.39. Other specific physical and chemical properties are not available in the resources I have.Aplicaciones Científicas De Investigación
Liquid Crystalline Behavior and Photophysical Properties
Compounds structurally similar to the specified chemical have been synthesized to investigate their liquid crystalline behavior and photophysical properties. The study by Ahipa et al. (2014) focuses on luminescent compounds containing methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These compounds exhibit liquid crystalline phases, with shorter chain lengths showing the nematic phase and longer chains displaying the orthorhombic columnar phase. Their optical properties suggest potential as blue-emitting materials, with absorption and emission in the UV-visible range, indicating applications in optical and electronic devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antibacterial Activity
Another area of research involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives for evaluating their antibacterial activity. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives with various substituents and tested them against a range of aerobic and anaerobic bacteria. Some compounds showed significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Enantiopure Bicyclic 1,2‐Oxazines
Research by Pulz et al. (2003) on the synthesis of enantiopure bicyclic 1,2-oxazines through the addition of lithiated methoxyallene to chiral cyclic nitrones highlights the compound's relevance in organic synthesis. This process leads to compounds that can further undergo transformations for the development of pharmaceuticals and bioactive molecules (Pulz, Cicchi, Brandi, & Reissig, 2003).
Herbicidal Sulfonylureas
In the agricultural sector, new fluoro intermediates for herbicidal sulfonylureas were developed by Hamprecht et al. (1999), focusing on pyrimidine and triazine intermediates. These compounds demonstrate selective post-emergence herbicidal activity in crops like cotton and wheat, indicating potential applications in agricultural chemistry (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECGOOSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


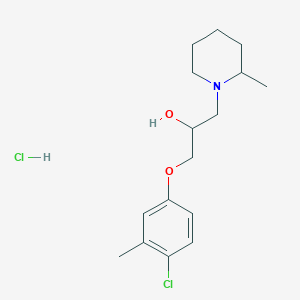
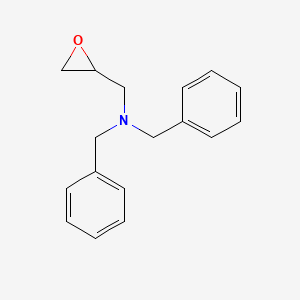
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)
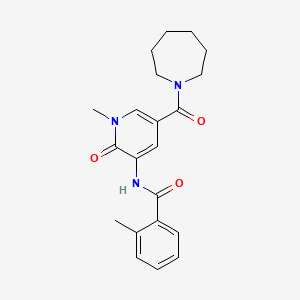
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
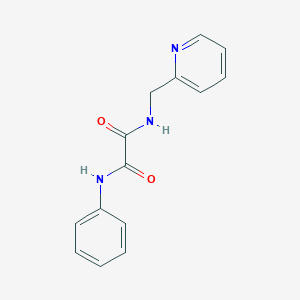
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)

